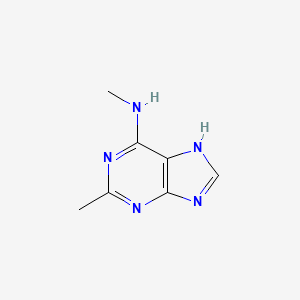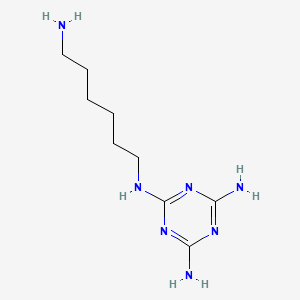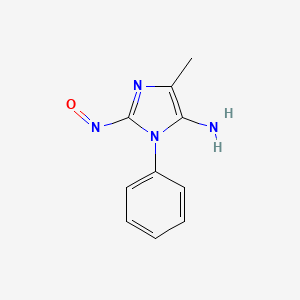
4-Methyl-2-nitroso-1-phenyl-1H-imidazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-nitroso-1-phenyl-1H-imidazol-5-amine is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a methyl group at the 4-position, a nitroso group at the 2-position, and a phenyl group at the 1-position of the imidazole ring. The compound’s unique structure imparts specific chemical and biological properties, making it of interest in various scientific fields.
Preparation Methods
The synthesis of 4-Methyl-2-nitroso-1-phenyl-1H-imidazol-5-amine can be achieved through several synthetic routes. Common methods for synthesizing imidazole derivatives include:
Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde.
Wallach Synthesis: This involves the oxidation of imidazolines.
From Alpha Halo-Ketones: This method involves the reaction of alpha halo-ketones with ammonia or primary amines.
Marckwald Synthesis: This involves the cyclization of amino nitriles.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained efficiently.
Chemical Reactions Analysis
4-Methyl-2-nitroso-1-phenyl-1H-imidazol-5-amine undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group under specific conditions.
Reduction: The nitroso group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Methyl-2-nitroso-1-phenyl-1H-imidazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Imidazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound may be explored for similar therapeutic applications.
Industry: It can be used in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-Methyl-2-nitroso-1-phenyl-1H-imidazol-5-amine involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This can affect various cellular pathways, leading to the compound’s biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-Methyl-2-nitroso-1-phenyl-1H-imidazol-5-amine can be compared with other imidazole derivatives, such as:
4-Methyl-2-phenyl-1H-imidazole: Lacks the nitroso group, making it less reactive in certain chemical reactions.
2-Nitroso-1-phenyl-1H-imidazole: Lacks the methyl group, which can affect its steric and electronic properties.
4,5-Dihydro-1H-imidazole: Lacks the aromaticity of the imidazole ring, affecting its stability and reactivity.
The presence of the nitroso group in this compound imparts unique reactivity and potential biological activity, distinguishing it from these similar compounds.
Properties
CAS No. |
93641-61-3 |
|---|---|
Molecular Formula |
C10H10N4O |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
5-methyl-2-nitroso-3-phenylimidazol-4-amine |
InChI |
InChI=1S/C10H10N4O/c1-7-9(11)14(10(12-7)13-15)8-5-3-2-4-6-8/h2-6H,11H2,1H3 |
InChI Key |
HRTANZIPHHGDTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=N1)N=O)C2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





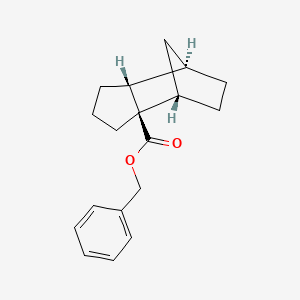



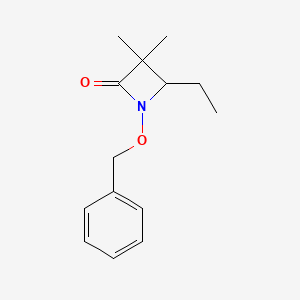

![Ethyl 4-[(4-chloro-3-oxobut-1-en-1-yl)amino]benzoate](/img/structure/B14362341.png)
![2-{4-[(4-Chlorophenyl)(hydroxy)methyl]phenoxy}-2-methylbutanoic acid](/img/structure/B14362348.png)
